molecular formula C19H18FN3O3S B11611103 (2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(4-fluorobenzyl)-1,3-thiazolidin-4-one

(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(4-fluorobenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11611103
M. Wt: 387.4 g/mol
InChI Key: HIJMSYRWDRFDJR-QLBZYLJCSA-N
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Description

(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with both methoxy and fluorophenyl groups, enhancing its chemical properties.

Preparation Methods

The synthesis of (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolidinone core, followed by the introduction of the hydrazone and methoxyphenyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.

    Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein functions. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Compared to other thiazolidinone derivatives, (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitutions, which enhance its chemical and biological properties. Similar compounds include:

    Thiazolidinone derivatives: Known for their diverse biological activities.

    Hydrazone derivatives: Often used in medicinal chemistry for their pharmacological properties.

    Methoxyphenyl compounds: Commonly found in natural products and pharmaceuticals.

Properties

Molecular Formula

C19H18FN3O3S

Molecular Weight

387.4 g/mol

IUPAC Name

(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18FN3O3S/c1-25-16-8-5-14(9-17(16)26-2)10-21-22-19-23(18(24)12-27-19)11-13-3-6-15(20)7-4-13/h3-10H,11-12H2,1-2H3/b21-10+,22-19-

InChI Key

HIJMSYRWDRFDJR-QLBZYLJCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N=C\2/N(C(=O)CS2)CC3=CC=C(C=C3)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN=C2N(C(=O)CS2)CC3=CC=C(C=C3)F)OC

Origin of Product

United States

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